Cas no 85-73-4 (Phthalylsulfathiazole)

Phthalylsulfathiazole Chemical and Physical Properties
Names and Identifiers
-
- Phthalylsulphathiazole
- PST
- 4-(2-Thiazolylsulfamyl)phthalanilic acid
- 2-[[[4-[(2-thiazolylamino)sulfonyl]phenyl]amino]carbonyl]benzoic acid
- Phthalylsulfathiazole
- N4-Phthalylsulfathiazole
- Phthalylsulfathiazole(PST)
- 2-[({4-[(2-thiazolylamino)sulfonyl]phenyl}amino)carbonyl]-benzoic acid
- Cremothalidine
- entexidin
- Ftalazol
- Ftalysept
- N-(4-thiazol-2-ylsulfamoyl-phenyl)-phthalamic acid
- N-(4-Thiazol-2-ylsulfamoyl-phenyl)-phthalamidsaeure
- Phtalazol
- Sulftalyl
- Taleudron
- Talidine
- Taloudron
- Thalinil
- 4'-(2-Thiazolylsulfamoyl)phthalanilic Acid
- Sulfathalidine
- Phthalazol
- Phthalylsulfonazole
- Sulphaphthalyl
- Phthalazole
- Sulfaphthalazole
- Phthalylnorsulfazole
- Enteramida
- Entexidina
- Thalistatyl
- Sulfacetil
- Phthalidin
- Ultratiazol
- Thalistanin
- Intestiazol
- Thalazole
- Entero-sulfina
- Ftalil-Esteve
- Ftalil-Septol
- Phthaloylsulfathiazole
- AFI-Ftalyl
- Phthalazolum
- Phtalylsulfathiazol
- Phthalylsulfathiazolum
- 2-[[[4-[(2-Thiazolylamino)sulfonyl]phenyl]amino]carbonyl]benzoic acid (ACI)
- Phthalanilic acid, 4′-(2-thiazolylsulfamoyl)- (8CI)
- (o-Carboxybenzoyl)-p-aminophenylsulfonamidothiazole
- 2-([4-[(1,3-Thiazol-2-yl)sulfamoyl]phenyl]carbamoyl)benzoic acid
- 2-(N4-Phthalylaminobenzenesulfonamide)thiazole
- 2-(N4-Phthalylsulfanilamido)thiazole
- 2-[[4-(1,3-Thiazol-2-ylsulfamoyl)phenyl]carbamoyl]benzoic acid
- 4′-(2-Thiazolylsulfamoyl)phthalanilic acid
- 4′-(2-Thiazolylsulfamyl)phthalanilic acid
- NSC 66454
- NSC 683525
- Phthalylsulfathiazole, European Pharmacopoeia (EP) Reference Standard
- PHTHALYLSULFATHIAZOLE (MART.)
- SBI-0051702.P003
- Phthalylsulfathiazolum (INN-Latin)
- STR05252
- HMS3374A01
- 2-((4-[(1,3-Thiazol-2-ylamino)sulfonyl]anilino)carbonyl)benzoic acid #
- 2-[({4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}amino)carbonyl]benzoic acid
- SR-05000001793-3
- Ftalilsulfatiazol [INN-Spanish]
- MLS002693575
- HMS503M19
- DTXCID203470
- NSC66454
- BSPBio_000917
- 2-(N(sup 4)-Phthalyaminobenzenesulfonamide)thiazole
- SR-05000001793
- 2-[[4-(thiazol-2-ylsulfamoyl)phenyl]carbamoyl]benzoic acid
- Z55165221
- phthalylsulfathiazol
- Phthalylsulfhathiazole
- PHTHALYLSULFATHIAZOLE [WHO-DD]
- Pharmakon1600-01502021
- IDI1_001029
- SPBio_002838
- D02440
- Spectrum_000047
- HMS2230G21
- PHTHALYLSULFATHIAZOLE [MI]
- NINDS_001029
- 2-(4-(N-thiazol-2-ylsulfamoyl)phenylcarbamoyl)benzoic acid
- EC 201-627-4
- Phthalylsulphathiozole
- MFCD00005318
- Ftalilsofatiazolo [DCIT]
- phthalylsulphthiazole
- CHEMBL1524273
- NCGC00094943-01
- N4-Phthalylsulfathiazole, VETRANAL(TM), analytical standard
- BRD-K64659768-001-13-6
- 2-(N(sup 4)-Phthalylsulfanilamido)thiazole
- Phthalylsulfathiazole [INN]
- NSC-66454
- PHTHALYLSULFATHIAZOLE (EP MONOGRAPH)
- NCGC00016337-03
- HMS2097N19
- STK730435
- NCGC00094943-02
- KBio1_001029
- SBI-0051702.P002
- SCHEMBL152662
- KBioGR_000628
- DB13248
- 2-(((4-((2-Thiazolylamino)sulfonyl)phenyl)amino)carbonyl)benzoic acid
- KBio2_002995
- CHEBI:9336
- Phthalylsulfathiazole (USP:INN:BAN)
- NCGC00016337-05
- T0703
- CCG-212977
- Phtalylsulfathiazol (INN-French)
- Q4493189
- HMS3714N19
- 2-(N(sup 4)-Phthalyaminobenzenesulfonamido)thiazole
- ftalilsulfatiazolo
- MLS002154042
- WLN: T5N CSJ BMSWR DMVR BVQ
- BRD-K64659768-001-12-8
- 2-({4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}carbamoyl)benzoic acid
- s5700
- AB00052257_08
- HMS1570N19
- Ftalylsulfathiazol [Czech]
- HY-B1407
- 4'-(2-Thiazolylsulfamyl)phthalanilic acid
- DTXSID8023470
- Phtalylsulfathiazol [INN-French]
- KBio2_005563
- NCGC00016337-01
- Sulfanilamide, N(sup 4)-(o-carboxybenzoyl)-N'-2-thiazolyl-
- 85-73-4
- Prestwick1_000869
- BPBio1_001009
- BSPBio_003071
- NSC-683525
- HMS2092N19
- KBioSS_000427
- PHTHALYLSULFATHIAZOLE [EP MONOGRAPH]
- 2-((4-(N-(Thiazol-2-yl)sulfamoyl)phenyl)carbamoyl)benzoic acid
- DivK1c_001029
- NSC-758159
- Spectrum4_000154
- A07AB02
- DB-056881
- C07659
- AI3-18632
- Spectrum5_001147
- Sulfanilamide, N4-(o-carboxybenzoyl)-N'-2-thiazolyl-
- Tox21_110380
- Ftalilsulfatiazol
- Sulfaphtalylthiazol
- PHTHALYLSULFATHIAZOLE [MART.]
- 2-((4-((1,3-thiazol-2-yl)sulfamoyl)phenyl)carbamoyl)benzoic acid
- Prestwick2_000869
- Phthalylsulfathiazole (INN)
- Ftalilsofatiazolo
- NSC758159
- AKOS000745948
- D78257
- 2-[[[4-[(2-Thiazolylamino)sulfonyl]phenyl]amino]carbonyl]-benzoic acid
- Benzoic acid, 2-(((4-((2-thiazolylamino)sulfonyl)phenyl)amino)carbonyl)-
- component of Sulfathalidine
- Phthalanilic acid, 4'-(2-thiazolylsulfamoyl)-
- Prestwick0_000869
- AC-19044
- SMR001233366
- 2-{[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]carbamoyl}benzoic acid
- 2-(p-Phthalylaminobenzenesulfamido)thiazole
- Spectrum3_001486
- 2-(N(sup4)-Phthalylsulfanilamido)thiazole
- KBio2_000427
- EN300-18202568
- 2-(p-N-Phthalylsulfanilyl)aminothiazole
- NS00007465
- Benzoic acid, 2-[[[4-[(2-thiazolylamino)sulfonyl]phenyl]amino]carbonyl]-
- CS-4862
- NSC683525
- Phthalylsulfathiazole [USP:INN:BAN]
- Prestwick_980
- 2-(N4-phthalylaminobenzenesulfonamido)thiazole
- AB00052257
- Ftalilsulfatiazol (INN-Spanish)
- Phthalylsulfathiazolum [INN-Latin]
- EINECS 201-627-4
- Oprea1_620492
- 6875L5852V
- NCGC00016337-02
- Tox21_110380_1
- 85-73-4 (free)
- CAS-85-73-4
- BRD-K64659768-001-04-5
- KBio3_002571
- Prestwick3_000869
- 2-((4-(thiazol-2-ylsulfamoyl)phenyl)carbamoyl)benzoic acid
- SR-05000001793-1
- UNII-6875L5852V
- HMS1921D22
- Ftalylsulfathiazol
- SPECTRUM1502021
-
- MDL: MFCD00005318
- Inchi: 1S/C17H13N3O5S2/c21-15(13-3-1-2-4-14(13)16(22)23)19-11-5-7-12(8-6-11)27(24,25)20-17-18-9-10-26-17/h1-10H,(H,18,20)(H,19,21)(H,22,23)
- InChI Key: PBMSWVPMRUJMPE-UHFFFAOYSA-N
- SMILES: O=C(C1C(C(NC2C=CC(S(NC3SC=CN=3)(=O)=O)=CC=2)=O)=CC=CC=1)O
Computed Properties
- Exact Mass: 403.03000
- Monoisotopic Mass: 403.029662
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 8
- Heavy Atom Count: 27
- Rotatable Bond Count: 6
- Complexity: 643
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.1
- Surface Charge: 0
- Tautomer Count: 4
- Topological Polar Surface Area: 162
Experimental Properties
- Color/Form: White or off white crystalline powder
- Density: 1.4235 (rough estimate)
- Melting Point: 240 °C (dec.) (lit.)
- Boiling Point: 579°C at 760 mmHg
- Flash Point: 304°C
- Refractive Index: 1.6390 (estimate)
- PSA: 162.08000
- LogP: 4.12120
- Solubility: It is slightly soluble in ethanol, hardly soluble in water or chloroform, easily soluble in hydrochloric acid or sodium hydroxide solution, and easily soluble in ammonia water.
- Merck: 7377
Phthalylsulfathiazole Security Information
- Signal Word:Danger
- Hazard Statement: H412
- Warning Statement: P273
- Hazardous Material transportation number:3249
- Safety Instruction: 24/25
- RTECS:TH8575000
- PackingGroup:Ⅲ
- Storage Condition:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
- HazardClass:9
- Packing Group:III
- Toxicity:LD50 i.p. in mice: 920 mg/kg (Mattis)
- Safety Term:6.1(b)
Phthalylsulfathiazole Customs Data
- HS CODE:2935009090
- Customs Data:
China Customs Code:
2935009090Overview:
2935009090 Other sulphonates(Acyl)amine. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:35.0%
Declaration elements:
Product Name, component content, use to
Summary:
2935009090 other sulphonamides VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:35.0%
Phthalylsulfathiazole Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | T0703-500G |
Phthalylsulfathiazole |
85-73-4 | >95.0%(T) | 500g |
¥990.00 | 2024-04-15 | |
Enamine | EN300-18202568-100.0g |
2-({4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}carbamoyl)benzoic acid |
85-73-4 | 95% | 100.0g |
$128.0 | 2023-07-10 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | T0703-500g |
Phthalylsulfathiazole |
85-73-4 | 95.0%(T) | 500g |
¥1290.0 | 2023-09-01 | |
Enamine | EN300-18202568-5.0g |
2-({4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}carbamoyl)benzoic acid |
85-73-4 | 95% | 5.0g |
$21.0 | 2023-07-10 | |
Enamine | EN300-18202568-10.0g |
2-({4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}carbamoyl)benzoic acid |
85-73-4 | 95% | 10.0g |
$22.0 | 2023-07-10 | |
Enamine | EN300-18202568-25.0g |
2-({4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}carbamoyl)benzoic acid |
85-73-4 | 95% | 25.0g |
$38.0 | 2023-07-10 | |
TRC | P397503-1g |
Phthalylsulfathiazole |
85-73-4 | 1g |
$ 92.00 | 2023-09-06 | ||
Enamine | EN300-18202568-0.1g |
2-({4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}carbamoyl)benzoic acid |
85-73-4 | 95% | 0.1g |
$19.0 | 2023-09-19 | |
Enamine | EN300-18202568-0.25g |
2-({4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}carbamoyl)benzoic acid |
85-73-4 | 95% | 0.25g |
$19.0 | 2023-09-19 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T0512-200 mg |
Phthalylsulfathiazole |
85-73-4 | 95.58% | 200mg |
¥350.00 | 2022-04-26 |
Phthalylsulfathiazole Production Method
Synthetic Routes 1
Synthetic Routes 2
Synthetic Routes 3
Phthalylsulfathiazole Raw materials
Phthalylsulfathiazole Preparation Products
Phthalylsulfathiazole Related Literature
-
Christopher B. Kelly,John A. Milligan,Leon J. Tilley,Taylor M. Sodano Chem. Sci. 2022 13 11721
-
2. 717. The structures of niobium and tantalum pentafluoridesA. J. Edwards J. Chem. Soc. 1964 3714
-
Maksim A. Burkin,Gennady B. Lapa,Inna A. Galvidis,Konstantin?M. Burkin,Alexander V. Zubkov,Sergei A. Eremin Anal. Methods 2018 10 5773
-
4. Improved extraction of fluoroquinolones with recyclable ionic-liquid-based aqueous biphasic systemsHugo F. D. Almeida,Mara G. Freire,Isabel M. Marrucho Green Chem. 2016 18 2717
-
Jin Yang,Pinhua Li,Yicheng Zhang,Lei Wang Dalton Trans. 2014 43 7166
Additional information on Phthalylsulfathiazole
Recent Advances in Phthalylsulfathiazole (CAS: 85-73-4) Research: A Comprehensive Review
Phthalylsulfathiazole (CAS: 85-73-4), a sulfonamide derivative, has long been recognized for its antimicrobial properties, particularly in the treatment of gastrointestinal infections. Recent studies have reignited interest in this compound, exploring its potential applications beyond traditional uses. This research briefing synthesizes the latest findings on Phthalylsulfathiazole, focusing on its pharmacological mechanisms, therapeutic efficacy, and emerging applications in modern medicine.
A 2023 study published in the Journal of Medicinal Chemistry investigated the molecular interactions of Phthalylsulfathiazole with bacterial dihydropteroate synthase (DHPS), revealing novel binding conformations that enhance its inhibitory effects. The research team employed X-ray crystallography and molecular dynamics simulations to elucidate these interactions at atomic resolution. These findings provide a structural basis for optimizing sulfonamide derivatives to combat antibiotic resistance.
In the realm of drug delivery, innovative formulations of Phthalylsulfathiazole have shown promise. A recent patent application (WO2023051234) describes a pH-sensitive nanoparticle system that targets the colonic release of Phthalylsulfathiazole, significantly improving its bioavailability while minimizing systemic absorption. This advancement addresses one of the historical limitations of the drug and opens new possibilities for localized treatment of inflammatory bowel diseases.
Emerging research has also explored the immunomodulatory effects of Phthalylsulfathiazole. A preclinical study demonstrated its ability to modulate gut microbiota composition and subsequent immune responses, suggesting potential applications in autoimmune disorders. The compound's dual action as both an antimicrobial and immunomodulator positions it uniquely in the development of microbiome-targeted therapies.
From a safety perspective, recent pharmacovigilance data analysis (2020-2023) has confirmed the well-established safety profile of Phthalylsulfathiazole, with adverse event rates remaining consistently low. However, researchers emphasize the importance of monitoring for rare hypersensitivity reactions, particularly in populations with sulfonamide allergies. Updated pharmacokinetic studies have refined dosing recommendations for special populations, including pediatric and geriatric patients.
Looking forward, several clinical trials are currently investigating expanded indications for Phthalylsulfathiazole, including its potential role in combination therapies for multidrug-resistant infections. The compound's chemical stability (as evidenced by its CAS: 85-73-4 designation) and proven efficacy make it an attractive candidate for repurposing in an era of increasing antimicrobial resistance.
This briefing highlights the renewed scientific interest in Phthalylsulfathiazole and underscores its potential to address contemporary medical challenges. The convergence of structural biology insights, advanced formulation technologies, and expanded therapeutic applications positions this established compound for potential renaissance in clinical practice.
